
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and pyrazoleThe unique arrangement of nitrogen atoms within the pyrazole ring and the aromaticity of the quinoline moiety contribute to its distinctive chemical properties and biological activities .
準備方法
The synthesis of 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline typically involves the condensation of 2-hydrazinoquinoline with 3-phenyl-1H-pyrazole-5-carbaldehyde. This reaction is usually carried out in an ethanol medium with sodium hydroxide as a catalyst, followed by refluxing for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
化学反応の分析
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its pharmacological properties, it is being explored as a candidate for drug development, particularly in the areas of oncology and infectious diseases.
作用機序
The mechanism of action of 2-(3-Phenyl-1H-pyrazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival. The compound may also interact with DNA, leading to the disruption of cellular processes and induction of apoptosis .
類似化合物との比較
2-(3-Phenyl-1H-pyrazol-5-yl)quinoline can be compared with other similar compounds, such as:
2-(1,3-Diphenyl-1H-pyrazol-5-yl)quinoline: This compound has a similar structure but with different substituents on the pyrazole ring, leading to variations in its chemical and biological properties.
2-(5-Phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol: This derivative contains additional functional groups that may enhance its biological activity and solubility.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C18H13N3 |
|---|---|
分子量 |
271.3 g/mol |
IUPAC名 |
2-(3-phenyl-1H-pyrazol-5-yl)quinoline |
InChI |
InChI=1S/C18H13N3/c1-2-6-13(7-3-1)17-12-18(21-20-17)16-11-10-14-8-4-5-9-15(14)19-16/h1-12H,(H,20,21) |
InChIキー |
MVGLJEIJHQPOSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=NC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


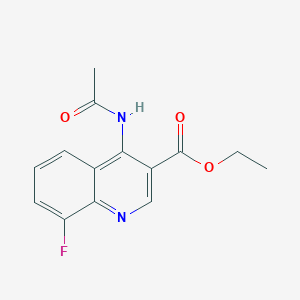
![2-[Methoxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11848669.png)
![Ethyl 2-(3-(difluoromethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11848679.png)
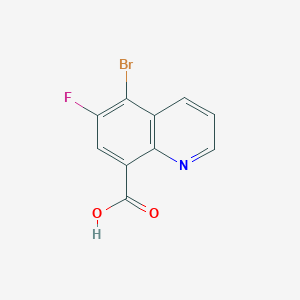

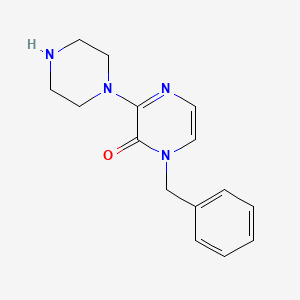



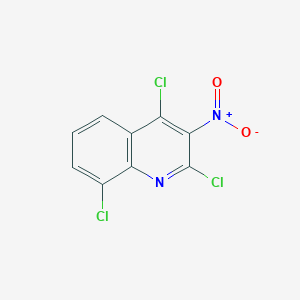

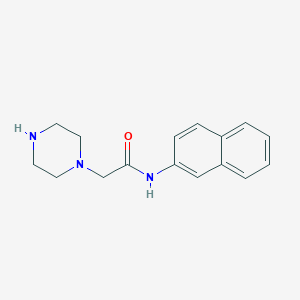
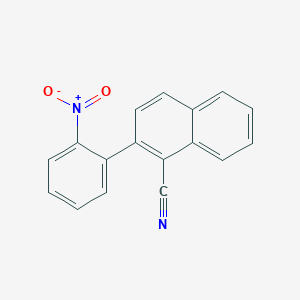
![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
